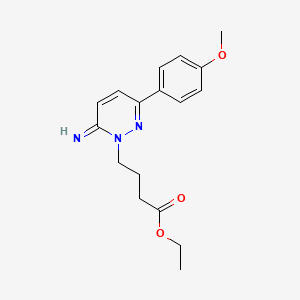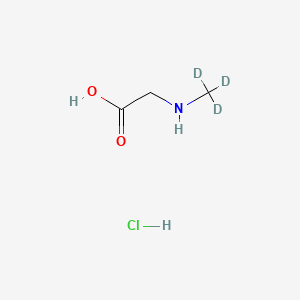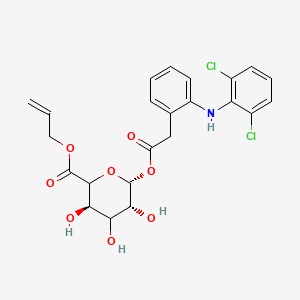
双氯芬酸酰基-β-D-葡萄糖醛酸烯丙酯
描述
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is a chemical compound with the molecular formula C23H23Cl2NO8 and a molecular weight of 512.34 g/mol . It is an ester derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used as an intermediate in the synthesis of diclofenac acyl-beta-D-glucuronide, a metabolite of diclofenac .
科学研究应用
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is used in various scientific research applications, including:
作用机制
Target of Action
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is an intermediate in the synthesis of the COX inhibitor metabolite diclofenac acyl-beta-D-glucuronide . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins .
Mode of Action
As an intermediate in the synthesis of the COX inhibitor metabolite diclofenac acyl-beta-D-glucuronide, this compound likely interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in decreased production of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Biochemical Pathways
The compound affects the cyclooxygenase pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, the compound reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX-1 and COX-2, the compound decreases the production of prostaglandins, reducing inflammation and pain at the cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diclofenac Acyl-beta-D-glucuronide Allyl Ester involves the esterification of diclofenac acyl-beta-D-glucuronide with allyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of Diclofenac Acyl-beta-D-glucuronide Allyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
化学反应分析
Types of Reactions
Diclofenac Acyl-beta-D-glucuronide Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
相似化合物的比较
Similar Compounds
Diclofenac Acyl-beta-D-glucuronide: The parent compound, which is a major metabolite of diclofenac.
Diclofenac Sodium: A commonly used form of diclofenac in pharmaceuticals.
Diclofenac Potassium: Another salt form of diclofenac with similar pharmacological properties.
Uniqueness
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is unique due to its specific ester linkage, which makes it a valuable intermediate in the synthesis of diclofenac metabolites. Its unique structure allows for specific interactions in chemical reactions and biological studies, making it an important compound in research and industrial applications .
属性
IUPAC Name |
prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18?,19-,20-,21?,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJKISLWOVAQH-FQXTYDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C1[C@@H](C([C@H]([C@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675831 | |
| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698358-10-0 | |
| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


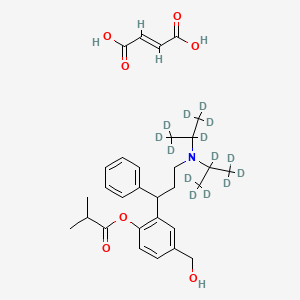

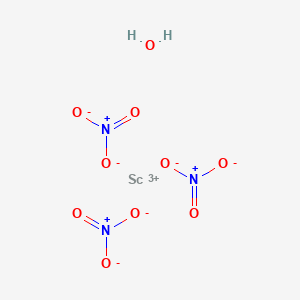
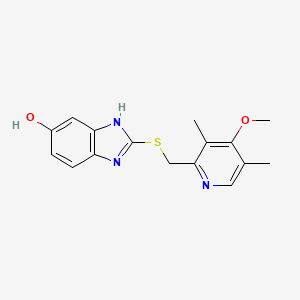
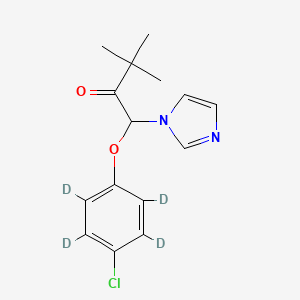
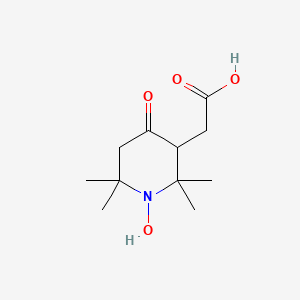
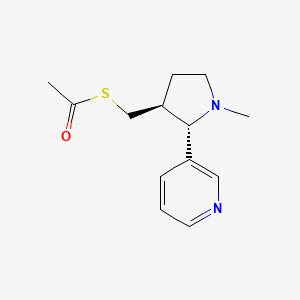

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)
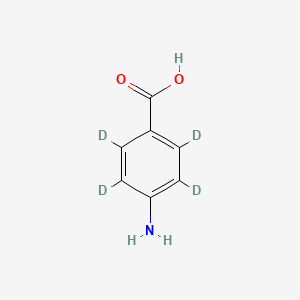
![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
